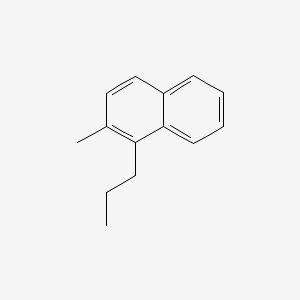

2-Methyl-1-propylnaphthalene

Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry Research

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of two or more fused aromatic rings. nih.govnist.gov They are ubiquitous environmental contaminants, primarily formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood. nih.govnist.gov The simplest PAH is naphthalene (B1677914), consisting of two fused benzene (B151609) rings. nist.gov 2-Methyl-1-propylnaphthalene is a derivative of naphthalene, featuring a methyl and a propyl group attached to one of the aromatic rings.

PAHs are a significant focus of research due to their persistence in the environment and their potential as carcinogens and mutagens. nih.govnih.gov Research on PAHs encompasses their sources, environmental fate, and bioremediation strategies. nih.gov The study of specific alkylated PAHs like this compound is crucial for understanding the complex mixtures of these compounds found in the environment and their varied properties.

Significance of Alkylnaphthalene Derivatives in Organic and Environmental Sciences

Alkylnaphthalene derivatives, including this compound, are significant in both organic and environmental sciences for several reasons. In organic chemistry, they serve as synthetic base oils for high-performance lubricants due to their excellent thermo-oxidative stability. researchgate.netresearchgate.net The structure of the alkyl substituents on the naphthalene ring influences the physical and chemical properties of these fluids, such as viscosity and volatility. researchgate.net

From an environmental perspective, alkylnaphthalenes are major components of crude oil and are often found in contaminated marine environments. acs.orgnih.gov They are considered priority pollutants and their behavior, persistence, and toxicity in aquatic ecosystems are active areas of research. acs.orgsintef.no Studies have shown that alkylnaphthalenes are relatively water-soluble hydrocarbons and can accumulate in marine organisms. acs.orgnih.gov The structure of these compounds, including the degree and type of alkylation, plays a significant role in their environmental fate and biological effects. sintef.no For instance, the presence of an alkyl side chain can influence the metabolic pathways of these compounds, potentially reducing the formation of more toxic metabolites. nih.gov

Overview of Current Research Trajectories for this compound

While specific research focusing solely on this compound is limited, current research on alkylated naphthalenes provides insight into the likely research trajectories for this compound. A significant area of investigation is their application as high-performance synthetic lubricating fluids. Research in this area focuses on how the molecular structure of alkylated naphthalenes, including the length and branching of the alkyl chains, affects their properties as lubricants. researchgate.nettandfonline.com

In environmental science, research is ongoing to understand the environmental fate and effects of a wide range of alkylnaphthalenes. This includes studying their distribution in contaminated sites, their bioaccumulation in organisms, and their toxicological profiles. acs.orgnih.govsintef.no Advanced analytical techniques are being employed to detect and quantify a broad spectrum of alkylnaphthalene isomers in environmental samples. acs.org Furthermore, the metabolism of various alkylated naphthalenes is being investigated to understand how the alkyl substituents affect their biological transformation and potential for causing harm. nih.gov Future research will likely continue to explore the structure-activity relationships of these compounds to better predict their environmental behavior and potential risks.

Chemical and Physical Properties of this compound

| Property | Value | Unit |

| Molecular Formula | C14H16 | |

| Molecular Weight | 184.2768 | g/mol |

| CAS Number | 54774-89-9 | |

| Boiling Point | 296.8 | °C at 760 mmHg |

| Flash Point | 135.5 | °C |

| Density | 0.974 | g/cm³ |

| Refractive Index | 1.581 | |

| Vapor Pressure | 0.00248 | mmHg at 25°C |

Data sourced from ChemNet chemnet.com

Additional Physicochemical Properties

| Property | Value | Unit | Source |

| Normal Boiling Point Temperature (Tb) | 575.34 | K | Cheméo chemeo.com |

| Enthalpy of Vaporization (hvap) | 52.00 | kJ/mol | Cheméo chemeo.com |

| Normal melting (fusion) point (Tf) | 331.70 | K | Cheméo chemeo.com |

| Enthalpy of fusion at standard conditions (hfus) | 22.30 | kJ/mol | Cheméo chemeo.com |

| Critical Temperature (Tc) | 798.37 | K | Cheméo chemeo.com |

| Critical Pressure (pc) | 2460.47 | kPa | Cheméo chemeo.com |

| Critical Volume (vc) | 0.633 | m³/kmol | Cheméo chemeo.com |

| Octanol/Water partition coefficient (logp) | 4.101 | Cheméo chemeo.com | |

| Log10 of Water solubility in mol/l (log10ws) | -4.97 | Cheméo chemeo.com | |

| McGowan's characteristic volume (mcvol) | 164.900 | ml/mol | Cheméo chemeo.com |

| Standard Gibbs free energy of formation (gf) | 266.80 | kJ/mol | Cheméo chemeo.com |

| Enthalpy of formation at standard conditions (hf) | 72.37 | kJ/mol | Cheméo chemeo.com |

Data sourced from Cheméo chemeo.com

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

54774-89-9 |

|---|---|

Formule moléculaire |

C14H16 |

Poids moléculaire |

184.28 g/mol |

Nom IUPAC |

2-methyl-1-propylnaphthalene |

InChI |

InChI=1S/C14H16/c1-3-6-13-11(2)9-10-12-7-4-5-8-14(12)13/h4-5,7-10H,3,6H2,1-2H3 |

Clé InChI |

BTYYGWOCMUPYPQ-UHFFFAOYSA-N |

SMILES canonique |

CCCC1=C(C=CC2=CC=CC=C21)C |

Origine du produit |

United States |

Synthetic Methodologies and Derivative Chemistry of 2 Methyl 1 Propylnaphthalene

Advanced Synthetic Routes to 2-Methyl-1-propylnaphthalene and its Core Structure Analogs

The construction of the polysubstituted naphthalene (B1677914) framework, including the specific substitution pattern of this compound, can be achieved through several strategic approaches. These methods often focus on achieving high regioselectivity and efficiency.

Regioselective Synthesis Strategies for Substituted Naphthalene Scaffolds

The regioselective synthesis of substituted naphthalenes is crucial for obtaining specific isomers like this compound. Traditional methods like Friedel-Crafts reactions on naphthalene often yield mixtures of peri-substituted products, making the isolation of a specific isomer challenging. mdpi.com To overcome this, researchers have developed more controlled synthetic strategies.

One notable approach involves the Dieckmann-type cyclization of appropriately substituted phenylacetic acid esters. For instance, the cyclization of 3,5-dimethoxy-2-hexanoyl-phenylacetic acid methyl ester using sodium ethoxide can lead to the formation of a substituted naphthol, which can then be further modified. mdpi.com This method provides a more predictable pathway to specific substitution patterns.

Another strategy employs the regioselective di-tert-amylation of naphthalene over H-mordenite zeolite catalysts. researchgate.net While this method focuses on tert-amyl and tert-butyl groups, the principles of shape-selective catalysis within zeolite pores can be applied to favor the formation of specific dialkylnaphthalene isomers. researchgate.net For example, using H-mordenite with a Si/Al ratio of 10 has been shown to be highly regioselective for producing 2,6-dialkylnaphthalenes. researchgate.net

Furthermore, the synthesis of methylene-bridged naphthalene oligomers from 2,6-dialkoxynaphthalene and paraformaldehyde using p-toluenesulfonic acid as a catalyst also demonstrates a high degree of regioselectivity. nih.gov These examples highlight the importance of catalyst and substrate design in controlling the regiochemical outcome of naphthalene synthesis.

Catalytic Approaches in Naphthalene Derivatization

Catalysis plays a pivotal role in the efficient synthesis of naphthalene derivatives. Both metal-catalyzed and organocatalytic methods have been developed to construct the naphthalene core.

Palladium-catalyzed annulation of vinylic and arylic iodides with internal alkynes is a powerful tool for synthesizing substituted naphthalenes. For example, the reaction of 1-allyl-2-iodobenzenes with oct-4-yne in the presence of a palladium catalyst yields 1,2-dipropyl-substituted naphthalenes. thieme-connect.de This demonstrates the potential for introducing alkyl groups, such as the propyl group found in this compound, in a controlled manner.

Iron(III)-catalyzed [4+2] cycloaddition of 2-(2-oxo-alkyl)benzketones with alkynes or enols provides an efficient route to polysubstituted naphthalenes under mild conditions, with yields up to 90%. rsc.org Similarly, nickel-catalyzed [2+2+2] benzannulation of alkynes offers a pathway to highly substituted naphthalenes. rsc.org These methods are advantageous due to the use of more earth-abundant metal catalysts.

Organocatalysis has also emerged as a valuable strategy. For instance, triflimide (HNTf2) has been shown to be an effective catalyst for the benzannulation of arylacetaldehyde derivatives with alkynes, proceeding under mild, metal-free conditions. researchgate.net

Exploration of Benzannulation Reactions for Naphthalene Synthesis

Benzannulation reactions are a cornerstone of naphthalene synthesis, allowing for the construction of the fused ring system from acyclic or monocyclic precursors. These reactions can be catalyzed by a variety of metals or can proceed under metal-free conditions.

A general strategy involves the [4+2] benzannulation reaction between boronic acids and acetylenic aldehydes, catalyzed by palladium acetate. thieme-connect.com This method is tolerant of various functional groups. thieme-connect.com Metal-free benzannulation of 2-(phenylethynyl)benzaldehyde (B1589314) and alkynes can be achieved using a Brønsted acid like TsOH·H₂O under microwave irradiation to afford 2,3-disubstituted naphthalenes. oup.com

Iron-catalyzed tandem cross-dehydrogenative coupling reactions have been utilized to synthesize polysubstituted naphthalenes. thieme-connect.com For example, the reaction of styrenes and 1,2-diarylpropenes using FeCl₃ as a catalyst yields 2,4-diaryl-1-methylnaphthalenes. thieme-connect.com Zinc-catalyzed [4+2] benzannulation of 2-ethynylbenzaldehydes with alkynes also provides access to naphthalene derivatives. thieme-connect.com

These benzannulation strategies offer a versatile toolbox for accessing a wide array of substituted naphthalenes, including precursors to this compound. The choice of catalyst and reaction partners allows for the tailored synthesis of specific substitution patterns. cornell.edu

Functionalization and Derivatization of this compound

Once the this compound core is synthesized, it can be further modified to create a variety of derivatives with potentially new properties and applications.

Design and Synthesis of Novel Alkylnaphthalene Derivatives

The synthesis of novel alkylnaphthalene derivatives often involves the introduction of additional functional groups onto the naphthalene ring system. For instance, long-chain alkylnaphthalene sulfonates have been synthesized via a Wurtz-Fittig reaction, followed by sulfonation. researchgate.net While this example focuses on sulfonation, the principle of electrophilic aromatic substitution can be applied to introduce other functionalities.

The alkylation of naphthalene itself can be achieved using alkenes or alcohols with sulfuric or phosphoric acid catalysts. wikipedia.org This highlights a direct method for introducing alkyl groups, although controlling the regioselectivity can be a challenge. The synthesis of sulfonated methylnaphthalene-formaldehyde condensates, which are then modified with other organic moieties, demonstrates a strategy for creating complex, functionalized naphthalene-based structures. ascelibrary.org

The following table summarizes some examples of synthesized alkylnaphthalene derivatives and the methods used:

| Derivative Type | Synthetic Method | Reference |

| Long-chain alkylnaphthalene sulfonates | Wurtz-Fittig reaction followed by sulfonation | researchgate.net |

| Sulfonated methylnaphthalene-formaldehyde condensates | Condensation reaction followed by modification | ascelibrary.org |

| Di-tert-amylnaphthalenes | Zeolite-catalyzed alkylation | researchgate.net |

Investigation of Reduction Reactions on the Naphthalene Core

The naphthalene ring system can undergo reduction reactions to yield partially or fully hydrogenated derivatives, which can serve as useful synthetic intermediates or possess interesting properties themselves.

Unlike benzene (B151609), naphthalene can be reduced by chemical reducing agents. uomustansiriyah.edu.iq A classic method is the Birch reduction, which involves dissolving an alkali metal like sodium in liquid ammonia (B1221849) with a proton source like an alcohol. wikipedia.org This reaction typically converts arenes to 1,4-cyclohexadienes. wikipedia.org For naphthalene, reduction with sodium and ethanol (B145695) yields 1,4-dihydronaphthalene (B28168), while using sodium and isopentyl alcohol at a higher temperature leads to 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin). uomustansiriyah.edu.iq

An alternative to the Birch reduction is the use of potassium-graphite intercalate (C₈K) in tetrahydrofuran (B95107) (THF) at 0°C. huji.ac.il This method offers a milder and more convenient system for the reduction of naphthalene derivatives, primarily yielding dihydro products. huji.ac.il For example, the reduction of 2,6-dimethylnaphthalene (B47086) with C₈K yields the corresponding 1,4-dihydronaphthalene derivative. huji.ac.il

The Benkeser reduction, which employs lithium or calcium in low molecular weight alkylamine solvents, is another method for the hydrogenation of polycyclic aromatic hydrocarbons like naphthalene. wikipedia.org

The following table provides an overview of different reduction methods for the naphthalene core:

| Reduction Method | Reagents | Primary Product(s) | Reference |

| Birch Reduction | Sodium, Ethanol/Liquid Ammonia | 1,4-Dihydronaphthalene | uomustansiriyah.edu.iqwikipedia.org |

| Birch Reduction | Sodium, Isopentyl Alcohol/Liquid Ammonia | 1,2,3,4-Tetrahydronaphthalene (Tetralin) | uomustansiriyah.edu.iq |

| C₈K Reduction | Potassium-Graphite Intercalate (C₈K), THF | Dihydro products | huji.ac.il |

| Benkeser Reduction | Lithium/Calcium, Alkylamines | Hydrogenated naphthalenes | wikipedia.org |

Nucleophilic Substitution Patterns on the Alkylnaphthalene Skeleton

Nucleophilic substitution reactions are fundamental transformations in organic synthesis, allowing for the introduction of a wide array of functional groups onto a carbon framework. In the context of the this compound skeleton, the presence of alkyl substituents influences the regioselectivity and feasibility of such reactions.

The naphthalene core is an electron-rich aromatic system. Direct nucleophilic aromatic substitution (SNA) on the naphthalene ring itself is generally challenging and requires harsh conditions or the presence of strongly electron-withdrawing groups, which are absent in this compound. Therefore, nucleophilic substitution reactions are more likely to occur at the alkyl side chains, particularly at positions activated towards substitution.

The most probable sites for nucleophilic attack are the benzylic positions of the methyl and propyl groups. However, without prior functionalization (e.g., halogenation) to introduce a good leaving group, direct substitution on the alkyl chains is not a typical reaction pathway.

A more common strategy involves the functionalization of the naphthalene ring through other means, followed by nucleophilic substitution. For instance, if a hydroxyl group were introduced onto the ring, it could be converted to a better leaving group (e.g., a tosylate), which could then be displaced by a nucleophile. Similarly, halogenation of the ring would provide a handle for nucleophilic substitution, often mediated by a transition metal catalyst.

Research into related systems, such as 6-benzyl-2,3-dimethoxy-7-methyl-1-propylnaphthalene, highlights that the synthesis of substituted naphthalenes often involves nucleophilic substitution or coupling reactions. For example, naphthol derivatives can react with propargyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) to introduce alkoxy groups. This could be followed by further alkylation or benzylation steps.

| Reaction Type | Potential Substrate | Reagents & Conditions | Expected Outcome |

| S | 1-(1-halopropyl)-2-methylnaphthalene | Nucleophile (e.g., CN⁻, OR⁻) | Introduction of a new functional group at the benzylic position of the propyl chain. |

| S | 1-Halo-2-methyl-x-propylnaphthalene | Strong nucleophile, high temperature | Substitution of the halogen on the aromatic ring. Regiochemistry depends on the position of the halogen. |

| Williamson Ether Synthesis | 2-Methyl-1-propyl-x-naphthol | Base (e.g., NaH), Alkyl halide | Formation of an ether derivative. |

Table 1: Potential Nucleophilic Substitution Reactions Involving Derivatives of this compound.

Benzylic Oxidation Studies for Naphthalene-Based Natural Product Synthesis

The selective oxidation of benzylic C-H bonds is a powerful tool for the synthesis of valuable oxygenated compounds, including ketones, aldehydes, and carboxylic acids, which are common motifs in natural products. For this compound, both the methyl and the propyl groups have benzylic protons that are susceptible to oxidation.

The methylene (B1212753) group of the propyl substituent (C-1 of the propyl chain) and the methyl group are both benzylic and thus activated for oxidation. The relative reactivity of these two positions can be influenced by the choice of oxidant and reaction conditions.

Studies on the oxidation of alkyl-substituted aromatic compounds have shown that various reagents can be employed for this purpose. organic-chemistry.orggoogle.com For instance, permanganate (B83412) supported on active manganese dioxide has been used for the oxidation of arenes under heterogeneous or solvent-free conditions. organic-chemistry.org Another approach involves the use of a surfactant-based oxodiperoxo molybdenum catalyst in water with hydrogen peroxide as a green oxidant. organic-chemistry.org

In the context of synthesizing naphthalene-based natural products, benzylic oxidation of alkyl-substituted naphthalenes is a key strategy. mdpi.comresearchgate.net Research has explored the benzylic oxidation of related alkyl-substituted naphthalenes to access 2-acyl-naphthalenes. mdpi.comresearchgate.net For example, while direct benzylic bromination with N-bromosuccinimide (NBS) on a protected naphthalene system led to ring bromination, other oxidative conditions were investigated. mdpi.com The oxidation of alkylnaphthalenes can be regioselective for the benzylic methyl or methine C-H bonds. researchgate.net For instance, the oxidation of 1- and 2-ethylnaphthalene (B165323) can produce highly enantioselective products. researchgate.net

The cytochrome P450 monooxygenase enzyme CYP101B1 has been shown to efficiently and selectively oxidize a range of naphthalene derivatives, with methyl-substituted naphthalenes being better substrates than ethylnaphthalenes. researchgate.net Specifically, the oxidation of alkylnaphthalenes was found to be regioselective for the benzylic methyl or methine C-H bonds. researchgate.net

| Oxidizing Agent | Potential Product from this compound | General Observations |

| Potassium Permanganate (KMnO₄) | 2-Methyl-1-naphthoic acid or 1-Propyl-2-naphthoic acid | Strong oxidant, can lead to over-oxidation to carboxylic acids. organic-chemistry.org |

| Chromium Trioxide (CrO₃) | 1-(2-Methyl-1-naphthyl)propan-1-one or 2-Methyl-1-naphthaldehyde | Can often be controlled to yield ketones or aldehydes. |

| N-Bromosuccinimide (NBS) | 1-(1-Bromopropyl)-2-methylnaphthalene or 1-Propyl-2-(bromomethyl)naphthalene | Radical-initiated benzylic bromination, precursor for further substitution. mdpi.com |

| Aerobic Oxidation (O₂) with catalyst | 1-(2-Methyl-1-naphthyl)propan-1-one or 2-Methyl-1-naphthaldehyde | Greener approach, often requires a metal catalyst. nih.gov |

Table 2: Potential Benzylic Oxidation Products of this compound.

Cyclization of Alkyl Side Chains in Naphthalene Systems

The intramolecular cyclization of alkyl side chains in naphthalene systems represents an intriguing pathway to construct new ring structures, leading to more complex polycyclic aromatic hydrocarbons. This type of reaction is often driven by the formation of a stable carbocation intermediate or through radical pathways.

For this compound, a potential cyclization could involve the propyl chain. An intramolecular Friedel-Crafts type reaction could, in principle, occur if the propyl chain were functionalized with a suitable electrophilic group. For example, if the propyl group were a 3-halopropyl or a propanoyl group, electrophilic attack on the adjacent peri-position (C-8) of the naphthalene ring could lead to the formation of a six-membered ring, resulting in a phenalene (B1197917) derivative.

Research has demonstrated that longer alkyl side chains of n-alkyl naphthalenes can undergo cyclization through an interaction between the terminal CH₃ group and the aromatic ring. scirp.orgsemanticscholar.org This process is influenced by van der Waals forces and can lead to the formation of quasi-alicyclic rings. scirp.orgsemanticscholar.org While this has been observed for longer chains, the principle of intramolecular interaction is relevant.

Furthermore, the synthesis of substituted naphthalenes can be achieved through the cyclization of appropriately substituted benzene derivatives. thieme-connect.de For instance, the Dieckmann cyclization of diesters has been used to construct the fluorene (B118485) framework from indene (B144670) derivatives. thieme-connect.de While this is an intermolecular example, it highlights the utility of cyclization in building complex aromatic systems.

In the context of this compound, a hypothetical cyclization could be envisioned under specific conditions. For example, dehydrogenation could potentially lead to a propenyl side chain, which could then undergo an electrocyclization reaction.

| Cyclization Strategy | Required Modification of this compound | Potential Product | Driving Force / Conditions |

| Friedel-Crafts Acylation | Acylation of the propyl chain (e.g., to form 4-(2-methyl-1-naphthyl)butanoyl chloride) | A tetracyclic ketone | Lewis acid catalyst (e.g., AlCl₃) |

| Radical Cyclization | Generation of a radical on the propyl chain | A dihydrophenalene derivative | Radical initiator (e.g., AIBN) |

| C-H Activation/Coupling | - | A phenalene derivative | Transition metal catalyst (e.g., Pd, Rh) |

Table 3: Potential Cyclization Strategies Starting from this compound Derivatives.

This compound, while a seemingly simple molecule, presents a rich platform for synthetic exploration. The interplay of its alkyl substituents and the aromatic naphthalene core allows for a variety of chemical transformations. Nucleophilic substitution reactions, primarily on functionalized derivatives, can introduce diverse chemical entities. Benzylic oxidation offers a direct route to valuable oxygenated naphthalenes, which are key intermediates in the synthesis of natural products. Finally, the potential for intramolecular cyclization of its side chains opens avenues to more complex, fused-ring systems. Further research into these synthetic methodologies will undoubtedly unlock the full potential of this compound as a versatile building block in organic chemistry.

Chemical Reactivity and Mechanistic Transformation Studies of 2 Methyl 1 Propylnaphthalene

Pyrolysis and Thermal Degradation Mechanisms

Pyrolysis involves the thermal decomposition of a compound in an inert atmosphere. For alkylnaphthalenes, this process can lead to a complex array of products through various reaction pathways, including isomerization, alkyl chain cleavage, and cyclization.

Under thermal stress, alkylnaphthalenes can undergo isomerization, which involves the migration of alkyl groups around the naphthalene (B1677914) core. A common transformation is the conversion of α-substituted (position 1) isomers to the more thermally stable β-substituted (position 2) isomers. This principle is well-documented for methylnaphthalenes. For instance, 1-methylnaphthalene (B46632) can be isomerized to 2-methylnaphthalene (B46627) over catalysts like HBEA zeolite or Y zeolite at elevated temperatures, typically between 350°C and 600°C. nih.govacs.org The higher stability of the β-isomers is a driving force for this rearrangement. copernicus.orgjst.go.jp

However, the length of the alkyl chain appears to influence the significance of this isomerization pathway. Studies on the pyrolysis of 1-ethylnaphthalene (B72628) have shown that isomerization is largely absent. epa.gov Research on 1-propylnaphthalene (B1617972) pyrolysis further supports the hypothesis that as the alkyl chain lengthens, the tendency for isomerization decreases. epa.gov Instead of isomerization of the entire propyl group, the primary decomposition pathways involve reactions of the side chain itself.

The relative abundance of different isomers following thermal stress is a recognized indicator of thermal maturity in geochemical contexts. copernicus.orgjst.go.jprsc.org For example, the ratio of β-substituted to α-substituted alkylnaphthalenes in asphaltene pyrolysates is used to assess the maturity of crude oil sources. jst.go.jp

Table 1: Isomerization of 1-Methylnaphthalene to 2-Methylnaphthalene This table is interactive. Click on the headers to sort the data.

| Catalyst | Temperature Range (°C) | Key Finding | Reference |

|---|---|---|---|

| HBEA Zeolite | ~350 | Reaction temperature affects selectivity and yield of 2-methylnaphthalene. | nih.gov |

The length of the alkyl side chain on a naphthalene molecule significantly affects its pyrolysis behavior and the subsequent formation of other PAHs. epa.gov In the pyrolysis of 1-propylnaphthalene, the decomposition is initiated by reactions involving the propyl chain rather than isomerization of the entire group. epa.gov

Hydrogen abstraction from the propyl group leads to the formation of 1-naphthyl-1-propyl, 1-naphthyl-2-propyl, and 1-naphthyl-3-propyl radicals. epa.gov The subsequent reactions of these radicals dictate the product distribution.

β-scission of the 1-naphthyl-1-propyl radical yields a methyl radical and 1-vinylnaphthalene (B14741) , which is observed as the most abundant product in 1-propylnaphthalene pyrolysis experiments. epa.gov

The 1-naphthyl-2-propyl radical can undergo a 1-2 shift of the naphthyl group, which also leads to the formation of 1-vinylnaphthalene after further scission. epa.gov

β-scission of the 1-naphthyl-3-propyl radical is a significant source of 1-methylnaphthalene . epa.gov

Therefore, the longer propyl chain in 2-methyl-1-propylnaphthalene, compared to shorter alkyl chains, introduces additional and more complex decomposition routes. These pathways, originating from the side chain, lead to the formation of other PAHs like vinylnaphthalene and methylnaphthalene, which can then participate in further growth reactions. epa.gov

Table 2: Major Products from 1-Propylnaphthalene Pyrolysis This table is interactive. Click on the headers to sort the data.

| Product | Proposed Formation Pathway | Reference |

|---|---|---|

| 1-Vinylnaphthalene | β-scission of 1-naphthyl-1-propyl radical; Isomerization and scission of 1-naphthyl-2-propyl radical | epa.gov |

| 1-Methylnaphthalene | β-scission of 1-naphthyl-3-propyl radical | epa.gov |

| 1-Allylnaphthalene | Dehydrogenation/hydrogen abstraction of 1-naphthyl-2-propyl radical | epa.gov |

Oxidative Transformation Pathways

The oxidative transformation of this compound can occur via two primary routes: attack on the aromatic rings or reactions involving the alkyl side chains.

Atmospheric oxidation is often initiated by hydroxyl (OH) radicals. acs.orgresearchgate.net For naphthalene and its derivatives, the dominant initial step is the addition of the OH radical to the aromatic ring, forming an aromatic-cyclohexadienyl radical. copernicus.orgresearchgate.net This radical can then react with molecular oxygen to form a peroxy radical, leading to a cascade of reactions that can produce ring-opened products like 2-formyl-cinnamaldehyde or other oxidized species. copernicus.orgrsc.orgresearchgate.net

Alternatively, the alkyl substituents can be the site of oxidation. In studies on 2-methylnaphthalene, oxidation of the methyl group is a major metabolic pathway, accounting for 80-85% of its transformation in some biological systems. epa.gov This can lead to products such as 2-naphthoic acid or, through further reactions, 2-methyl-1,4-naphthoquinone (a form of Vitamin K3). grafiati.com Anaerobic degradation studies of 2-methylnaphthalene also confirm that the initial attack involves the methyl group, which is activated by the addition of fumarate (B1241708). researchgate.net

For this compound, it is plausible that both pathways occur. Oxidation could lead to hydroxylated naphthalene rings, or it could target the methyl and propyl groups. Oxidation of the propyl chain would likely proceed via hydrogen abstraction at the carbon atoms, leading to various hydroperoxides, alcohols, and ketones. The presence of both a methyl and a propyl group adds complexity, as oxidation could occur at either or both side chains.

Reaction Kinetics of Alkylnaphthalene Compounds

Understanding the reaction kinetics of alkylnaphthalene decomposition is essential for modeling combustion and pyrolysis processes. Kinetic studies typically involve measuring the rate of reactant decay or product formation at different temperatures to determine rate constants and Arrhenius parameters (activation energy, Ea, and pre-exponential factor, A). scispace.comwalisongo.ac.id

Kinetic analysis of the thermal decomposition of naphthalene has yielded apparent activation energies for the formation of specific gaseous products. rsc.org

Table 3: Apparent Activation Energies (Ea) for Gaseous Product Formation from Naphthalene Pyrolysis This table is interactive. Click on the headers to sort the data.

| Gaseous Product | Apparent Activation Energy (kJ mol⁻¹) | Reference |

|---|---|---|

| Hydrogen | 33.9 | rsc.org |

| Methane | 51.7 | rsc.org |

| Ethylene | 49.1 | rsc.org |

Advanced Analytical and Spectroscopic Characterization Methodologies for 2 Methyl 1 Propylnaphthalene

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating 2-Methyl-1-propylnaphthalene from intricate mixtures, enabling accurate quantification and subsequent spectroscopic analysis. The choice of technique depends on the sample matrix, concentration of the analyte, and the required sensitivity.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including alkylated naphthalenes. In the context of complex hydrocarbon mixtures like crude oil or fuel products, GC-MS provides the high-resolution separation needed to distinguish between numerous isomers. cabidigitallibrary.orguniv-ovidius.ro The non-polar nature of this compound makes it ideally suited for GC analysis.

The process involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a long, thin capillary column. The column, typically coated with a non-polar stationary phase like 5%-(phenyl)-methylpolysiloxane, separates compounds based on their boiling points and interactions with the phase. univ-ovidius.ro this compound and its isomers will elute at specific retention times. The eluting compounds then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing both identification and quantification. researchgate.net The analysis of petroleum fractions often reveals a series of alkylated naphthalenes, where GC-MS is essential to differentiate isomers like 1-propylnaphthalene (B1617972) and 2-methylnaphthalene (B46627). univ-ovidius.ro

Table 1: Typical GC-MS Parameters for Alkylated Naphthalene (B1677914) Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column Type | Capillary, 30-60 m, 0.25 mm ID | Provides high-resolution separation of isomers. |

| Stationary Phase | 5%-(phenyl)-methylpolysiloxane | Selectivity for aromatic hydrocarbons. |

| Carrier Gas | Helium or Hydrogen | Transports vaporized sample through the column. |

| Inlet Temperature | 250-300 °C | Ensures complete vaporization of the sample. |

| Oven Program | Ramped, e.g., 60 °C to 320 °C | Separates compounds based on boiling point differences. |

| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization method for creating reproducible fragment patterns. |

| MS Detector | Quadrupole or Time-of-Flight (TOF) | Scans for ions to generate a mass spectrum for identification. |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for analyzing less volatile or thermally sensitive aromatic compounds. For PAHs like this compound, reversed-phase HPLC is the most common approach. univ-ovidius.ronih.gov This method uses a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Separation is achieved based on the differential partitioning of the analytes between the stationary phase and the mobile phase. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) in water), is often employed to effectively separate a wide range of PAHs within a single analytical run. univ-ovidius.ronih.gov Detection is typically performed using a Diode Array Detector (DAD) or a fluorescence detector, the latter offering high sensitivity and selectivity for aromatic compounds. univ-ovidius.ronih.gov HPLC is particularly useful for quantifying PAHs in middle distillate petroleum fractions and can be used to determine the concentration of specific alkylated naphthalenes. univ-ovidius.ro

Table 2: Typical HPLC Parameters for Aromatic Compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column Type | Reversed-Phase C18, 150-250 mm | Standard for separating non-polar aromatic compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Polar solvent system; composition is varied for gradient elution. |

| Elution Mode | Gradient | Improves separation of complex mixtures with varying polarities. |

| Flow Rate | 0.5-1.5 mL/min | Controls the speed of the separation. |

| Detector | Fluorescence or Diode Array (UV) | Provides high sensitivity and selectivity for aromatic systems. |

For the detection of trace levels of this compound in environmental samples such as water or air, Solid Phase Microextraction (SPME) offers a sensitive, solvent-free sample preparation method. labrulez.comsigmaaldrich.com SPME combines extraction and pre-concentration into a single step. labrulez.com A fused silica (B1680970) fiber coated with a sorbent material is exposed to the sample (either by direct immersion or in the headspace above the sample). helsinki.fi

Analytes partition from the sample matrix onto the fiber coating. After a set equilibrium time, the fiber is retracted and inserted directly into the hot inlet of a gas chromatograph, where the trapped analytes are thermally desorbed onto the GC column for analysis by GC-MS. sigmaaldrich.comhelsinki.fi This technique is highly effective for concentrating volatile and semi-volatile compounds from a sample, allowing for detection at parts-per-trillion levels. sigmaaldrich.com The combination of SPME with GC-MS is a powerful tool for monitoring for PAH contamination in environmental matrices. researchgate.net

Spectroscopic Identification and Structural Elucidation

Once separated, spectroscopic methods are employed to confirm the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules.

¹H NMR: A proton NMR spectrum of this compound would show distinct signals for the aromatic protons and the aliphatic protons of the methyl and propyl groups. The aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm), with their splitting patterns revealing their positions relative to each other. The aliphatic protons would be upfield; the methyl group would likely be a singlet around 2.4-2.5 ppm, while the propyl group would show a triplet for the terminal CH₃, a sextet for the middle CH₂, and a triplet for the CH₂ attached to the naphthalene ring.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. nih.gov For this compound, 14 distinct signals would be expected, corresponding to the 10 aromatic carbons (some of which may overlap), the methyl carbon, and the three carbons of the propyl chain. The chemical shifts provide insight into the electronic environment of each carbon.

2D NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the structure. A COSY spectrum would show correlations between adjacent protons (e.g., within the propyl chain and between neighboring aromatic protons), while an HSQC spectrum would link each proton signal to its directly attached carbon atom, providing definitive proof of the molecule's connectivity.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | ¹H Multiplicity |

|---|---|---|---|

| Aromatic Protons | 7.2 - 8.2 | 124 - 135 | Multiplets, Doublets |

| Naphthyl-C H₂- | ~2.8 - 3.0 | ~32 - 36 | Triplet |

| -CH₂-C H₂- | ~1.6 - 1.8 | ~22 - 25 | Sextet |

| -CH₂-C H₃ | ~0.9 - 1.1 | ~13 - 15 | Triplet |

When coupled with GC, mass spectrometry provides not only retention time data but also a mass spectrum that acts as a molecular fingerprint. For this compound (molar mass 184.28 g/mol ), the mass spectrum under standard Electron Ionization (EI) shows a distinct fragmentation pattern. nih.govnist.gov

The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 184. nist.gov The most prominent peak in the spectrum, known as the base peak, occurs at m/z 155. nih.gov This major fragment corresponds to the loss of an ethyl group (C₂H₅•, mass of 29) from the parent ion. This fragmentation is highly favorable as it results in the formation of a stable, secondary benzylic-type carbocation. The analysis of this fragmentation is crucial for distinguishing this compound from other isomers with the same molecular weight. libretexts.org

Table 4: Key Mass Spectral Fragments for this compound

| m/z Value | Proposed Fragment | Significance | Source |

|---|---|---|---|

| 184 | [C₁₄H₁₆]⁺ | Molecular Ion (M⁺) | nih.gov, nist.gov |

| 155 | [M - C₂H₅]⁺ | Base Peak, loss of an ethyl group | nih.gov |

| 156 | [M - C₂H₄]⁺ | Possible rearrangement and loss of ethene | nih.gov |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful non-destructive techniques used to identify functional groups and elucidate the molecular structure of a compound by analyzing its interaction with infrared radiation. When a molecule like this compound is exposed to IR radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. An IR spectrum is a plot of this absorption versus wavenumber (cm⁻¹), where each peak corresponds to a specific vibrational mode.

For this compound, the IR spectrum is characterized by absorption bands arising from the naphthalene ring system and the attached methyl and propyl substituents. The key vibrational modes include C-H stretching, C=C aromatic ring stretching, and various bending vibrations.

Detailed Research Findings:

C-H Stretching Vibrations: The spectrum exhibits distinct regions for aromatic and aliphatic C-H stretching. Aromatic C-H stretching vibrations from the naphthalene ring typically appear in the region of 3100-3000 cm⁻¹ elixirpublishers.com. The aliphatic C-H stretching vibrations from the methyl and propyl groups are found at lower frequencies, generally between 3000 and 2850 cm⁻¹ scirp.orgdocbrown.info. The presence of both methyl (-CH₃) and methylene (B1212753) (-CH₂) groups in the propyl substituent gives rise to both asymmetric and symmetric stretching modes.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the naphthalene aromatic ring are characteristic and appear in the 1680-1530 cm⁻¹ region scirp.org. These bands are often sharp and can be multiple in number, providing a fingerprint for the aromatic core.

Alkyl Group Bending Vibrations: The bending (deformation) vibrations of the methyl and methylene groups provide further structural information. Methyl C-H bending modes (umbrella mode) are typically observed around 1375 cm⁻¹ scirp.org. Methylene C-H bending vibrations (scissoring) occur near 1465 cm⁻¹ scirp.org.

Out-of-Plane Bending (Fingerprint Region): The region below 900 cm⁻¹ contains the C-H out-of-plane bending vibrations, which are highly characteristic of the substitution pattern on the aromatic ring. Gas-phase FT-IR analysis of alkylnaphthalenes has shown that these C-H out-of-plane deformation vibrations provide unique patterns that allow for the distinction between various isomers researchgate.net.

Studies on related alkyl-aromatic compounds have shown that longer alkyl chains can exhibit intramolecular interactions with the aromatic ring, causing slight shifts in the vibrational frequencies scirp.org. While a complete, publicly available FT-IR spectrum for this compound is not provided in the primary literature, the expected absorption bands can be summarized based on the analysis of similar alkylnaphthalenes.

Interactive Table: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Naphthalene Ring |

| Aliphatic C-H Stretch (asymmetric/symmetric) | 3000 - 2850 | Propyl & Methyl Groups |

| Aromatic C=C Stretch | 1680 - 1530 | Naphthalene Ring |

| Methylene C-H Bend (Scissoring) | ~1465 | Propyl Group |

| Methyl C-H Bend (Umbrella) | ~1375 | Methyl Group |

| Aromatic C-H Out-of-Plane Bend | < 900 | Naphthalene Ring |

UV-Vis Spectroscopy for Electronic Structure Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for analyzing compounds with chromophores, such as the conjugated π-electron system of the naphthalene ring in this compound. The resulting spectrum, a plot of absorbance versus wavelength (nm), provides insight into the electronic structure of the molecule.

The UV-Vis spectrum of naphthalene and its derivatives is dominated by π → π* transitions. The parent naphthalene molecule has characteristic absorption maxima. The addition of alkyl substituents, such as the methyl and propyl groups in this compound, typically causes a bathochromic shift (a shift to longer wavelengths) and can also affect the absorption intensity mdpi.com. This shift is due to the electron-donating nature of alkyl groups, which slightly destabilizes the ground state and stabilizes the excited state, thereby reducing the energy gap for the electronic transition.

Detailed Research Findings:

Naphthalene Chromophore: The electronic spectrum of naphthalene-based compounds typically shows several absorption bands. For naphthalene itself, strong absorption occurs around 220 nm, with other distinct bands appearing near 275 nm and a weaker, vibrationally structured band above 300 nm aanda.orgaanda.org. These correspond to different electronic transitions within the aromatic system (often labeled S₀ → S₃, S₀ → S₂, and S₀ → S₁).

Effect of Alkyl Substitution: Research on various alkylated naphthalenes confirms that the introduction of alkyl groups leads to a red shift in the absorption bands mdpi.com. For instance, studies on heavily substituted naphthalene derivatives show a common electronic absorption band profile aanda.orgaanda.org. While a full spectrum for this compound is not readily published, it is expected to absorb at slightly longer wavelengths than unsubstituted naphthalene. Limited data indicates absorbance for the compound at 340, 370, and 400 nm, falling within the expected region for the longest-wavelength transition auburn.edu.

Interactive Table: Comparison of UV-Vis Absorption Maxima (λmax) for Naphthalene and Expected Ranges for this compound

| Compound | Transition | λmax (nm) (in Cyclohexane/Hexane) |

|---|---|---|

| Naphthalene | S₀ → S₃ | ~221 |

| Naphthalene | S₀ → S₂ (¹Lₐ) | ~275 |

| Naphthalene | S₀ → S₁ (¹Lₑ) | ~312 |

| This compound | S₀ → S₃ | > 221 (Expected) |

| This compound | S₀ → S₂ (¹Lₐ) | > 275 (Expected) |

| This compound | S₀ → S₁ (¹Lₑ) | > 312 (Expected) |

Raman Spectroscopy Applications in Naphthalene Derivative Analysis

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, usually from a laser. When photons are scattered from a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with the energy difference corresponding to the vibrational energy levels of the molecule. A key difference from IR is the selection rule: a vibrational mode is Raman active if it involves a change in the polarizability of the molecule. This often means that symmetric vibrations and non-polar bonds (like C-C) produce strong Raman signals.

For naphthalene derivatives, Raman spectroscopy is highly effective for characterizing the aromatic ring system and its substituents.

Detailed Research Findings:

Characteristic Naphthalene Ring Vibrations: The Raman spectrum of naphthalene is well-characterized, with strong, sharp peaks that are useful for identification. The most intense band typically appears around 1382 cm⁻¹, which is assigned to a totally symmetric ring breathing mode researchgate.netualberta.ca. Another strong band is observed around 1577 cm⁻¹, corresponding to a C=C stretching mode researchgate.netualberta.ca.

Influence of Alkyl Substituents: The addition of methyl and propyl groups to the naphthalene core will perturb these vibrational modes. The number and position of Raman peaks are highly specific to the chemical structure researchgate.net. Studies using UV Raman spectroscopy on various alkylated naphthalenes have shown that while the spectra are complex, they can be used for classification and identification researchgate.netnorthwestern.edu. The C-H stretching vibrations of the alkyl groups also appear in the 2800-3000 cm⁻¹ region.

Fingerprinting: Because Raman spectra of PAHs contain many well-resolved bands, the technique is excellent for fingerprinting specific isomers. Computational studies combined with experimental data on related molecules, like dimethylnaphthalenes, show that Raman activities are sensitive to the substitution pattern researchgate.net.

While a specific Raman spectrum for this compound is not available in the surveyed literature, the expected characteristic peaks can be inferred from data on naphthalene and general trends in alkylated derivatives.

Interactive Table: Key Raman Shifts for Naphthalene and Expected Regions for this compound

| Vibrational Mode | Naphthalene Raman Shift (cm⁻¹) ualberta.ca | Expected Region for this compound (cm⁻¹) |

|---|---|---|

| Ring Breathing Mode (Symmetric) | 1382 | 1370 - 1390 |

| Aromatic C=C Stretch | 1577 | 1570 - 1585 |

| Other Ring Deformations | 514, 764, 1022, 1147, 1465 | Similar shifts, with some frequency and intensity changes |

| Aromatic C-H Stretch | 3056 | 3050 - 3070 |

| Aliphatic C-H Stretch | N/A | 2850 - 3000 |

Environmental Occurrence, Fate, and Biogeochemical Studies of 2 Methyl 1 Propylnaphthalene

Occurrence and Distribution in Environmental Matrices

Presence in Petroleum-Derived Products and Crude Oil Mixtures

2-Methyl-1-propylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) that is a natural component of crude oil and coal. tpsgc-pwgsc.gc.ca As such, it is found in various petroleum-derived products. Alkylnaphthalenes, including this compound, are recognized as constituents of crude oil. asm.orgunlp.edu.ar Specifically, C3-naphthalenes, a category that includes this compound, have been identified in the water-soluble fraction of crude oil. unlp.edu.ar

During the biodegradation of crude oil in aquatic environments, the relative concentrations of different aromatic compounds can change. For instance, in one study, an increase in the concentration of this compound was observed in the initial days of crude oil degradation by a microalgal-bacterial consortium. omicsonline.org This suggests that it can be an intermediate product in the breakdown of larger PAH molecules. omicsonline.org The presence of this compound and other alkylnaphthalenes in petroleum products makes them important indicators for assessing contamination from sources like fuel oils. europa.eueuropa.eu

Detection in Contaminated Aquatic Systems and Atmospheric Samples

Due to its association with petroleum, this compound is detected in environments contaminated with these products. In aquatic systems, it has been found in the water column and sediments. For example, it has been detected in water draining from landfills (leachate) and at hazardous waste sites. health.state.mn.us The concentrations in groundwater near former wood treatment sites have been reported to be particularly high. health.state.mn.us The compound's low water solubility and tendency to adsorb to organic matter mean that it can persist in sediments for extended periods. tpsgc-pwgsc.gc.ca When released into a waterway, it can either disperse on the surface or settle to the bottom, where it slowly dissolves. tpsgc-pwgsc.gc.ca

In the atmosphere, this compound is released through the incomplete combustion of fossil fuels and wood. tpsgc-pwgsc.gc.ca It can be present in both indoor and outdoor air. cdc.gov Studies have identified alkyl-naphthalenes in atmospheric particulate matter (PM2.5), particularly in urban areas with significant traffic and industrial activity. copernicus.orgcopernicus.org While specific atmospheric concentrations for this compound are not extensively documented, the presence of related compounds like 1-methylnaphthalene (B46632) and 2-methylnaphthalene (B46627) in air samples indicates that this class of compounds is widely distributed in the atmosphere. cdc.gov

Biodegradation Pathways and Microbial Metabolism

Aerobic and Anaerobic Degradation Mechanisms of Alkylnaphthalenes

The biodegradation of alkylnaphthalenes, including this compound, can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, although the mechanisms differ significantly. unlp.edu.ar

Aerobic Degradation: In the presence of oxygen, bacteria initiate the degradation of alkylnaphthalenes by hydroxylating the aromatic ring. frontiersin.orgnih.gov This initial attack is typically carried out by dioxygenase enzymes. For methylnaphthalenes, the degradation can proceed through the hydroxylation of the unsubstituted ring, leading to the formation of intermediates that are further broken down into simpler organic acids and eventually mineralized to carbon dioxide and water. nih.gov The presence and position of the alkyl group can influence the rate of degradation.

Anaerobic Degradation: Under anaerobic conditions, the initial activation of the relatively inert hydrocarbon molecule is more challenging due to the absence of oxygen. unlp.edu.ar For alkylnaphthalenes like 2-methylnaphthalene, a common anaerobic degradation pathway involves the addition of fumarate (B1241708) to the methyl group, a reaction catalyzed by a glycyl-radical enzyme. oup.com This initial step is followed by a series of reactions that ultimately lead to the central metabolite, 2-naphthoic acid. oup.com This pathway has been observed in sulfate-reducing bacteria. researchgate.net Subsequent steps involve the reduction of the aromatic ring system before it is cleaved. oup.com

The efficiency of degradation can be influenced by the specific electron acceptor available, such as nitrate, ferric iron, or sulfate. oup.comfrontiersin.org Some facultative anaerobic bacteria, like Shewanella putrefaciens, have demonstrated the ability to degrade a range of petroleum hydrocarbons, including naphthalenes, under both aerobic and anaerobic conditions, though the extent of degradation of different compound classes varies with the presence or absence of oxygen. frontiersin.orgresearchgate.net

Identification of Intermediate Products in Biodegradation Processes

The study of biodegradation pathways has led to the identification of several intermediate products.

In the aerobic degradation of crude oil by a mixed microbial community, this compound itself has been identified as a transient intermediate. omicsonline.org It is suggested to be formed from the breakdown of larger PAHs like methylphenanthrenes before its alkyl chains are further degraded to form C2 and C3 naphthalene (B1677914) isomers. omicsonline.org

In the anaerobic degradation of 2-methylnaphthalene, a key intermediate is naphthyl-2-methylsuccinic acid, formed by the addition of fumarate to the methyl group. oup.com This is then further metabolized, leading to the formation of 2-naphthoic acid, which is a central metabolite in the anaerobic degradation of several PAHs. oup.com Further degradation of 2-naphthoic acid proceeds through ring reduction, forming compounds like 5,6,7,8-tetrahydro-2-naphthoic acid, followed by ring cleavage to produce metabolites such as 2-carboxycyclohexylacetic acid. oup.com The detection of these metabolites in contaminated groundwater provides evidence of in-situ anaerobic biodegradation of alkylnaphthalenes. oup.com

Microbial Consortia and Specific Microorganisms Involved in Naphthalene Alkyl Derivative Degradation

A variety of microorganisms are capable of degrading naphthalene and its alkylated derivatives. Bacteria are the most extensively studied group in this regard. researchgate.net

Aerobic Degraders: Several bacterial genera have been identified as potent degraders of PAHs, including alkylnaphthalenes, under aerobic conditions. These include:

Pseudomonas : Species like Pseudomonas putida are well-known for their ability to degrade naphthalene and methylnaphthalenes. frontiersin.orgnih.gov

Cycloclasticus : Members of this genus are primary degraders of aromatic hydrocarbons, including substituted naphthalenes, in marine environments. asm.org

Acinetobacter : An Acinetobacter species has been shown to directly degrade 2-methylnaphthalene. nih.gov

Rhodococcus , Mycobacterium , and Sphingomonas are other genera frequently implicated in PAH degradation. researchgate.net

Artificial consortia of microalgae and bacteria have also been shown to be effective in degrading crude oil components, where the microalgae can provide oxygen to the aerobic bacteria. omicsonline.org

Anaerobic Degraders: The anaerobic degradation of alkylnaphthalenes is carried out by different groups of microorganisms, often sulfate-reducing bacteria.

Deltaproteobacterial strains like NaphS2 , NaphS3 , and NaphS6 have been studied for their ability to degrade 2-methylnaphthalene anaerobically. researchgate.net

Facultative anaerobes like Shewanella putrefaciens can degrade naphthalenes under both aerobic and anaerobic (iron-reducing) conditions. frontiersin.orgresearchgate.net

The degradation of complex mixtures of hydrocarbons in the environment is often carried out by microbial consortia, where different species may act synergistically to break down the various components. frontiersin.org

Data Tables

Table 1: Occurrence of this compound in Environmental Samples

| Environmental Matrix | Location/Source | Concentration Range | Reference |

| Crude Oil Mixtures | Laboratory Degradation Study | Increased during initial degradation | omicsonline.org |

| Water-Soluble Fraction of Crude Oil | Laboratory Preparation | Present as a C3-naphthalene | unlp.edu.ar |

| Landfill Leachate | Minnesota, USA | 0.8 to 400 ppb (for 2-methylnaphthalene) | health.state.mn.us |

| Contaminated Groundwater | Near former wood treatment sites, Minnesota, USA | 0.004 to 455 ppb (for 2-methylnaphthalene) | health.state.mn.us |

| Atmospheric Particulate Matter (PM2.5) | Urban Air | Detected as an alkyl-naphthalene | copernicus.orgcopernicus.org |

Table 2: Microorganisms Involved in Alkylnaphthalene Degradation

| Microorganism/Group | Degradation Condition | Key Role | Reference |

| Pseudomonas sp. (e.g., P. putida) | Aerobic | Degradation of naphthalene and methylnaphthalenes | frontiersin.orgnih.gov |

| Cycloclasticus sp. | Aerobic | Primary degrader of PAHs in marine environments | asm.org |

| Acinetobacter sp. | Aerobic | Direct degradation of 2-methylnaphthalene | nih.gov |

| Shewanella putrefaciens | Aerobic & Anaerobic | Degradation of various petroleum hydrocarbons | frontiersin.orgresearchgate.net |

| Deltaproteobacteria (e.g., NaphS2) | Anaerobic | Degradation of 2-methylnaphthalene via fumarate addition | researchgate.net |

| Microalgal-Bacterial Consortia | Aerobic | Synergistic degradation of crude oil | omicsonline.org |

Biotransformation Kinetics and Environmental Persistence Studies

The environmental persistence of this compound, a polycyclic aromatic hydrocarbon (PAH), is fundamentally governed by its susceptibility to biotransformation and other degradation processes. Like other alkylated naphthalenes, its fate in various environmental matrices such as soil, water, and sediment is influenced by factors like microbial activity, chemical structure, and environmental conditions. tpsgc-pwgsc.gc.cacdc.gov While specific kinetic data for this compound is limited, studies on related compounds and observations from complex hydrocarbon mixtures provide significant insights into its behavior.

Research indicates that alkylated naphthalenes are subject to biodegradation, although the rate can be slow unless the site has been previously contaminated, allowing for the adaptation of microorganisms. cdc.gov The structure of the molecule, including the position and length of the alkyl substituents, plays a crucial role in determining the rate and pathway of degradation.

One area of study has highlighted that this compound can be an intermediate product in the biodegradation of more complex PAHs. For instance, in a study using an artificial microalgal-bacterial consortium to degrade crude oil, this compound was observed as an augmentation product on the second day of the experiment. omicsonline.org This suggests that it was formed from the breakdown of larger molecules, such as methylphenanthrenes, before undergoing further degradation itself. omicsonline.org The subsequent transformation pathway involves the fracture of the alkyl chains, converting this compound into C2 and C3 naphthalene isomers. omicsonline.org

The degradation of the closely related compound 2-methylnaphthalene has been studied more extensively. Proposed anaerobic degradation pathways suggest that the process can be initiated by the addition of a methyl group to naphthalene to form 2-methylnaphthalene, which is then further broken down in steps analogous to toluene (B28343) degradation. researchgate.net Another proposed mechanism for naphthalene involves carboxylation followed by reduction. researchgate.net Studies have also shown that bacteria, such as Acinetobacter sp., can effectively degrade 2-methylnaphthalene. nih.gov The environmental behavior of 2-methylnaphthalene is characterized by low solubility and strong adsorption to organic matter, which can lead to long-term persistence of an adsorbed phase that slowly releases the compound over time. tpsgc-pwgsc.gc.ca

The following tables summarize findings from relevant biodegradation studies, providing context for the potential kinetics and transformation of this compound.

Table 1: Observational Data from a Crude Oil Biodegradation Study

This table details the changes in concentration of various PAHs, including the intermediate formation of this compound, by a microalgal-bacterial consortium over a two-day period.

| Compound/Group | Observation after 2 Days | Source |

| Phenanthrene | ~90% degraded | omicsonline.org |

| Methylphenanthrenes | ~50% degraded | omicsonline.org |

| Fluorene (B118485) | Eliminated | omicsonline.org |

| C1-Fluorene Derivatives | ~45% decreased | omicsonline.org |

| C2-Fluorene Derivatives | ~35% decreased | omicsonline.org |

| Naphthalene | Eliminated | omicsonline.org |

| C4-Naphthalene Derivatives | ~10% depleted | omicsonline.org |

| This compound | Augmented (appeared as an intermediate) | omicsonline.org |

| 1-Propylnaphthalene (B1617972) | Augmented (appeared as an intermediate) | omicsonline.org |

Table 2: Biodegradation Kinetics of Structurally Related PAHs

This table presents biodegradation kinetic data for hydrocarbons structurally related to this compound from a study using passive dosing. This data provides a comparative baseline for understanding the potential persistence of alkylated naphthalenes. The study did not include this compound itself.

| Compound | Class | Minimum Half-Time (Days) | Source |

| 1,2-Dimethylnaphthalene | PAH | > 28 | researchgate.net |

| 1,2,4-Trimethylbenzene | Aromatic | < 10 | researchgate.net |

| 9,10-Dihydroanthracene | PAH | > 28 | researchgate.net |

| Benzo(a)pyrene | PAH | > 28 | researchgate.net |

Biological Activity and Mechanistic Research of 2 Methyl 1 Propylnaphthalene and Its Derivatives

Investigations into Antimicrobial Properties of Naphthalene (B1677914) Derivatives

The naphthalene moiety is a key component in several commercially available antimicrobial drugs, including nafcillin, naftifine, and terbinafine. nih.govnih.gov The inherent antimicrobial potential of this structural framework has spurred extensive research into new synthetic derivatives to combat pathogenic microbes. nih.govnih.gov

Antibacterial Efficacy and Mode of Action Studies

The antibacterial properties of naphthalene derivatives have been demonstrated across a wide spectrum of pathogens. A study of 2-hydroxynaphthalene-1-carboxanilides revealed that specific substitutions significantly influence efficacy. For instance, compounds featuring a trifluoromethyl group showed potent activity. iapchem.orgiapchem.org One such derivative, 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide, was effective against a broad range of bacteria, including resistant strains, with a notable Minimum Inhibitory Concentration (MIC) of 23.2 µM against Escherichia coli. iapchem.orgiapchem.org Another compound, N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide, displayed targeted antistaphylococcal activity with an MIC of 54.9 µM. iapchem.orgiapchem.org These active compounds are suggested to function as Michael acceptors, a mechanism that can contribute to their antimicrobial effects. iapchem.orgiapchem.org

The research highlights how strategic chemical modifications to the naphthalene core can produce derivatives with potent and, in some cases, broad-spectrum antibacterial action. The table below details the efficacy of selected naphthalene derivatives against various bacterial strains.

Table 1: Antibacterial Efficacy of Selected Naphthalene Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) in µM |

|---|---|---|

| N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide | Staphylococcus aureus | 54.9 |

| 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | Escherichia coli | 23.2 |

Data sourced from references iapchem.orgiapchem.org.

Antifungal Activity Against Plant Pathogens

Naphthalene derivatives have also been identified as potent antifungal agents, particularly against fungi that are pathogenic to plants. Naphthalenones, a class of naphthalene derivatives produced by fungi, have shown significant bioactivity. researchgate.net One naphthalenone compound, characterized by a γ-lactone ring spirally linked to the core structure, exhibited notable antifungal activity against a panel of five plant pathogens, including Fusarium moniliforme, Verticillium alboatrum, Gibberella zeae, and Fusarium oxysporum, with MIC values ranging from 10 to 20 μg/mL. researchgate.net Furthermore, other synthetic naphthalene derivatives, such as certain 3-arylamino-5-methoxy-naphthalene-1,4-diones, have demonstrated potent activity against species of Candida and Aspergillus niger. qu.edu.iq Research on endophytic fungi has also led to the isolation of naphthalene derivatives with significant antagonism against bacterial plant pathogens like Pseudomonas syringae and Xanthomonas axonopodis. mdpi.com

Anticancer Research and Molecular Mechanism Elucidation

The naphthalene ring is a privileged scaffold in anticancer drug discovery, with derivatives reported to act as potent inhibitors of cancer cell growth through various mechanisms. nih.govnih.gov

In Vitro Cytotoxicity and Cell Proliferation Inhibition

Numerous studies have confirmed the cytotoxic effects of naphthalene derivatives against a range of human cancer cell lines. In one study, a series of novel naphthalene-substituted triazole spirodienones were synthesized and evaluated. nih.gov These compounds displayed potent antiproliferative activity, with one of the most active compounds exhibiting IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) as low as 0.03 µM against the MDA-MB-231 breast cancer cell line. nih.gov The same series of compounds also showed strong inhibitory effects against HeLa (cervical cancer) and A549 (lung cancer) cell lines. nih.gov Similarly, naphthalene-substituted benzimidazole (B57391) derivatives have shown potent antiproliferative activity against liver cancer (HepG2) and kidney cancer (A498) cell lines, with some compounds demonstrating IC₅₀ values as low as 0.078 µM. mdpi.com

Table 2: In Vitro Cytotoxicity (IC₅₀ in µM) of Naphthalene-Substituted Triazole Spirodienones

| Cell Line | Cancer Type | IC₅₀ Range (µM) |

|---|---|---|

| MDA-MB-231 | Breast Cancer | 0.03 - 0.26 |

| HeLa | Cervical Cancer | 0.07 - 0.72 |

Data sourced from reference nih.gov.

Inhibition of Topoisomerase IB

DNA topoisomerases are crucial enzymes for cell replication and are validated targets for anticancer drugs. nih.gov Naphthalene derivatives have been investigated as inhibitors of these enzymes. Research has identified a novel naphthoquinone adduct, TU100, which functions as a dual inhibitor of both topoisomerase I and topoisomerase II. nih.gov Its mechanism of action is distinct from many existing chemotherapeutics as it does not appear to involve intercalation into the DNA. nih.gov Instead, it is suggested to be a slow-acting inhibitor that interacts directly with the enzymes. nih.gov

While the prompt specifically mentions topoisomerase IB, much of the recent research has focused on topoisomerase II. For example, 1,2-Naphthoquinone, a metabolite of naphthalene, has been identified as a poison of human topoisomerase IIα and IIβ. nih.gov It acts by increasing the levels of double-stranded DNA breaks generated by these enzymes, ultimately leading to cell death. nih.gov This suggests that the broader family of topoisomerases are key targets for naphthalene-based compounds.

Reactive Oxygen Species (ROS) Induction Pathways

A significant mechanism through which naphthalene derivatives exert their anticancer effects is the induction of oxidative stress. The generation of reactive oxygen species (ROS) can disrupt cellular homeostasis and trigger programmed cell death (apoptosis) in cancer cells.

Studies on novel 1,4-naphthoquinone (B94277) derivatives have shown that they induce apoptosis in human lung cancer (A549) and liver cancer (Hep3B) cells through the generation of ROS. This increase in intracellular ROS triggers downstream signaling cascades that are critical for apoptosis. Specifically, these naphthalene derivatives have been shown to activate the mitogen-activated protein kinase (MAPK) signaling pathway. Concurrently, they can inhibit the phosphorylation of key survival proteins such as Akt and the signal transducer and activator of transcription 3 (STAT3), effectively shutting down pro-survival signals and promoting cell death. qu.edu.iq In some cases, a naphthalene derivative was found to induce apoptosis in ovarian cancer cells by interfering with and down-regulating ROS, indicating that the precise modulation of ROS balance is a key, if complex, mechanism of action.

Lactate (B86563) Dehydrogenase A (LDHA) Inhibition and Associated Metabolic Reprogramming

Cancer cells frequently exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, to sustain their rapid proliferation. nih.govmdpi.com A key enzyme in this process is Lactate Dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate (B1213749) to lactate, regenerating the NAD+ necessary for continued glycolysis. nih.govmdpi.comaacrjournals.org Consequently, LDHA has emerged as a significant therapeutic target in oncology. aacrjournals.orgrsc.org

Research into inhibitors of LDHA has identified derivatives of 2-methyl-1-propylnaphthalene as promising candidates. One such derivative, 3-dihydroxy-6-methyl-7-(phenylmethyl)-4-propylnaphthalene-1-carboxylic acid, known as FX11, is a selective and reversible competitive inhibitor of human LDHA with respect to NADH. nih.govnih.gov Studies have demonstrated that FX11 effectively binds to and inhibits the enzymatic activity of LDHA. nih.gov

The inhibition of LDHA by compounds like FX11 triggers a significant metabolic reprogramming within cancer cells. By blocking the conversion of pyruvate to lactate, these inhibitors disrupt NAD+ recycling, leading to an increase in the NADH/NAD+ ratio. nih.gov This metabolic bottleneck can lead to a decrease in ATP levels, an increase in cellular oxygen consumption, and the generation of reactive oxygen species (ROS), which induces oxidative stress and can lead to cell death. nih.govaacrjournals.org Preclinical studies have shown that the inhibition of LDHA by FX11 can impair the growth of tumors, such as pancreatic cancer and lymphoma, highlighting the therapeutic potential of targeting this metabolic pathway. nih.gov

| Compound | Target Enzyme | Mechanism of Action | Metabolic Consequences | Therapeutic Implication |

|---|---|---|---|---|

| FX11 (3-dihydroxy-6-methyl-7-(phenylmethyl)-4-propylnaphthalene-1-carboxylic acid) | Lactate Dehydrogenase A (LDHA) | Competitive inhibitor with respect to NADH. nih.gov | Increased NADH/NAD+ ratio, increased oxygen consumption, ROS production, reduced lactate production. nih.gov | Inhibition of tumor progression. nih.govnih.gov |

Structure-Activity Relationship (SAR) Studies for Bioactive Alkylnaphthalenes

The biological activity of alkylnaphthalene derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how specific structural modifications influence the compound's potency and selectivity for a biological target. nih.govnih.gov

In the context of naphthalene derivatives with anti-inflammatory activities, research has shown that modifications such as esterification can enhance antioxidant activity. researchgate.net For derivatives of 2-methyl-1,4-naphthoquinone, which share the core naphthalene structure, SAR studies have been crucial in understanding their function as substrates or inhibitors of the vitamin K-dependent carboxylase. For instance, a series of peptides containing an N-terminal 2-methyl-1,4-naphthoquinone group were synthesized to probe these relationships. It was found that the parent compound was a good substrate for the carboxylase at low concentrations but acted as a potent inhibitor at higher concentrations. nih.gov Replacing the 2-methyl-1,4-naphthoquinone group with a desmethyl analogue or a simple naphthyl group resulted in decreased substrate effectiveness, highlighting the importance of the methyl group for its biological activity. nih.gov

These studies underscore the principle that alterations to the alkyl substituents and other functional groups on the naphthalene ring system can dramatically alter the biological profile of the molecule, guiding the design of more potent and selective therapeutic agents. nih.govnih.gov

Exploration in Vitamin K Analog Research Using 2-Methyl-1,4-naphthoquinone Derivatives

The chemical family of vitamin K is defined by a shared 2-methyl-1,4-naphthoquinone ring, with variations in the side-chain at the 3-position determining the specific type, such as vitamin K1 (phylloquinone) and vitamin K2 (menaquinones). nih.govwikipedia.org This core structure is fundamental to the vitamin's role as a cofactor for the enzyme gamma-glutamyl carboxylase, which is essential for blood coagulation and calcium regulation. nih.govwikipedia.org

Synthetic derivatives of 2-methyl-1,4-naphthoquinone are instrumental in vitamin K analog research. nih.gov Scientists have synthesized novel derivatives with varying side-chain lengths to explore their bioactivity. Research has shown that derivatives with C-14 and C-16 tails at the 3-position exhibited significantly higher in vitro bioactivity, leading to greater synthesis of carboxylated osteocalcin (B1147995) in cell lines compared to the naturally occurring menaquinone-4 (MK-4). nih.gov However, further increasing the side-chain length led to a decrease in bioactivity. nih.gov

In vivo studies in rats with vitamin K deficiency confirmed the enhanced activity of these synthetic analogs. A derivative with a C-14 tail was able to completely restore prothrombin activity, a key measure of vitamin K function. nih.gov Furthermore, research has explored the introduction of heteroatoms like nitrogen or oxygen into the side chain of vitamin K derivatives. acs.org Some of these novel analogs demonstrated selective and potent activity in inducing the differentiation of neuronal progenitor cells into mature neurons, indicating potential therapeutic applications beyond the traditional roles of vitamin K. acs.org

| Derivative | Modification | Observed Bioactivity | Reference |

|---|---|---|---|

| 2-methyl-1,4-naphthoquinone with C-14 tail | Alkylated side chain at 3-position | 2.5-fold higher carboxylated osteocalcin synthesis than MK-4 in vitro; restored prothrombin activity in vivo. | nih.gov |

| 2-methyl-1,4-naphthoquinone with C-16 tail | Alkylated side chain at 3-position | 2-fold higher carboxylated osteocalcin synthesis than MK-4 in vitro. | nih.gov |

| Nitrogen-containing side chain derivatives | Introduction of a nitrogen atom into the side chain | Induced selective neuronal differentiation. | acs.org |

| Oxygen-containing side chain derivatives | Introduction of an oxygen atom into the side chain | Induced selective neuronal differentiation. | acs.org |

Theoretical and Computational Chemistry of 2 Methyl 1 Propylnaphthalene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For 2-methyl-1-propylnaphthalene, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model its electronic distribution and predict its reactivity.

While specific DFT studies on this compound are not prevalent in public literature, the methodology can be inferred from studies on related naphthalene (B1677914) derivatives. ed.ac.uk Calculations, typically using a basis set such as B3LYP/6-31G(d,p), would be performed to optimize the molecule's geometry and compute its molecular orbitals. researchgate.nettue.nl Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's propensity to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. ed.ac.uk For alkylated naphthalenes, the electron-donating nature of the alkyl groups (methyl and propyl) is expected to raise the HOMO energy and lower the LUMO energy compared to unsubstituted naphthalene, thereby decreasing the HOMO-LUMO gap and increasing its reactivity.

The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. The calculated electrostatic potential map would further highlight electron-rich and electron-deficient regions, providing a comprehensive picture of the molecule's reactivity towards other chemical species. ed.ac.uk

Molecular Dynamics Simulations for Conformational Analysis